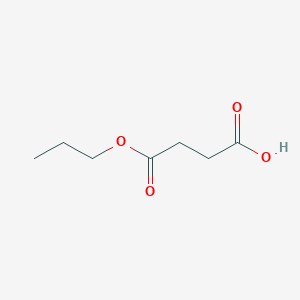
2-(Acetylamino)dodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)dodecanoic acid is a derivative of dodecanoic acid, also known as lauric acid. This compound is characterized by the presence of an acetylamino group attached to the dodecanoic acid chain.
準備方法
The synthesis of 2-(Acetylamino)dodecanoic acid typically involves the acetylation of dodecanoic acid. One common method is the reaction of dodecanoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(Acetylamino)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Acetylamino)dodecanoic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block in organic chemistry.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
作用機序
The mechanism of action of 2-(Acetylamino)dodecanoic acid involves its interaction with cellular membranes and proteins. The acetylamino group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can disrupt microbial cell membranes, leading to antimicrobial effects . The compound may also inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial activity .
類似化合物との比較
2-(Acetylamino)dodecanoic acid can be compared with other similar compounds, such as:
Lauric acid (dodecanoic acid): The parent compound, which lacks the acetylamino group and has different chemical properties.
N-acetylglycine: Another N-acyl-alpha amino acid with a shorter carbon chain.
N-acetylcysteine: A compound with a similar acetylamino group but different biological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
5440-47-1 |
|---|---|
分子式 |
C14H27NO3 |
分子量 |
257.37 g/mol |
IUPAC名 |
2-acetamidododecanoic acid |
InChI |
InChI=1S/C14H27NO3/c1-3-4-5-6-7-8-9-10-11-13(14(17)18)15-12(2)16/h13H,3-11H2,1-2H3,(H,15,16)(H,17,18) |
InChIキー |
ZNZSRMPKAXHGNR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)



![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)


![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)



